2,2-Dimethyl-3-(4-(methylthio)phenyl)propanoic acid
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Overview
Description
2,2-Dimethyl-3-[4-(methylsulfanyl)phenyl]propanoic acid is an organic compound with the molecular formula C12H16O2S. This compound is characterized by the presence of a propanoic acid group attached to a phenyl ring substituted with a methylsulfanyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3-[4-(methylsulfanyl)phenyl]propanoic acid typically involves the alkylation of a phenyl ring with a methylsulfanyl group followed by the introduction of a propanoic acid moiety. One common method involves the use of a Friedel-Crafts alkylation reaction, where the phenyl ring is alkylated with a methylsulfanyl group using a suitable alkylating agent and a Lewis acid catalyst. The resulting intermediate is then subjected to further reactions to introduce the propanoic acid group.
Industrial Production Methods
Industrial production of 2,2-dimethyl-3-[4-(methylsulfanyl)phenyl]propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-[4-(methylsulfanyl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
2,2-Dimethyl-3-[4-(methylsulfanyl)phenyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-3-[4-(methylsulfanyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The methylsulfanyl group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The propanoic acid moiety may also play a role in modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3-[4-(methylsulfinyl)phenyl]propanoic acid: Similar structure but with a sulfinyl group instead of a sulfanyl group.
2,2-Dimethyl-3-[4-(methylsulfonyl)phenyl]propanoic acid: Contains a sulfonyl group, which may result in different chemical and biological properties.
Uniqueness
2,2-Dimethyl-3-[4-(methylsulfanyl)phenyl]propanoic acid is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its sulfinyl and sulfonyl analogs.
Properties
Molecular Formula |
C12H16O2S |
---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
2,2-dimethyl-3-(4-methylsulfanylphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O2S/c1-12(2,11(13)14)8-9-4-6-10(15-3)7-5-9/h4-7H,8H2,1-3H3,(H,13,14) |
InChI Key |
KENJUOIQYRILHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)SC)C(=O)O |
Origin of Product |
United States |
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